N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a brominated benzothiazole, a furan ring, and a phenylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 2-bromobenzoic acid under acidic conditions.
Bromination: The benzothiazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Furan-2-ylmethylamine Synthesis: Furan-2-ylmethylamine can be prepared by the reduction of furan-2-carboxaldehyde using a reducing agent such as sodium borohydride.
Amide Bond Formation: The final step involves the coupling of 6-bromobenzo[d]thiazole-2-amine with furan-2-ylmethylamine and 3-phenylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide depends on its interaction with biological targets. It may bind to specific enzymes or receptors, inhibiting or modulating their activity. The benzothiazole and furan rings are known to interact with various biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
- N-(6-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets through halogen bonding, potentially leading to improved efficacy in therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-16-9-10-18-19(13-16)27-21(23-18)24(14-17-7-4-12-26-17)20(25)11-8-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHBLDSTREXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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